The synthesis of hydrazones, which includes (2-Bromobenzyl)hydrazine, is achieved by combining suitable aldehydes with four hydrazides. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones.
Molecular Structure Analysis
The molecular structure of (2-Bromobenzyl)hydrazine has been optimized using both DFT and HF methods. The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap.
Chemical Reactions Analysis
Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat. These two steps can be combined into one reaction called the Wolff-Kishner Reduction.
Physical And Chemical Properties Analysis
The physical properties of (2-Bromobenzyl)hydrazine, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials. These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation).
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2-(Methylthiomethyl)-3-phenyl-2-propenal, also known as alpha-benzylidenemethional, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. 2-(Methylthiomethyl)-3-phenyl-2-propenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(methylthiomethyl)-3-phenyl-2-propenal is primarily located in the cytoplasm. 2-(Methylthiomethyl)-3-phenyl-2-propenal has a bean, broccoli, and green taste.